molecular formula C14H13ClF3N B8097694 2'-(Trifluoromethyl)-biphenyl-4-methanamine hydrochloride

2'-(Trifluoromethyl)-biphenyl-4-methanamine hydrochloride

Cat. No.: B8097694
M. Wt: 287.71 g/mol
InChI Key: CFEGXBGQQDWSJP-UHFFFAOYSA-N
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Description

2’-(Trifluoromethyl)-biphenyl-4-methanamine hydrochloride is an organic compound that features a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst like copper or palladium . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the overall scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2’-(Trifluoromethyl)-biphenyl-4-methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethyl)-biphenyl-4-methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted biphenyl derivatives and methanamine derivatives, such as:

Uniqueness

What sets 2’-(Trifluoromethyl)-biphenyl-4-methanamine hydrochloride apart from these similar compounds is its specific combination of the trifluoromethyl group and the methanamine moiety, which imparts unique chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential for use in various applications .

Properties

IUPAC Name

[4-[2-(trifluoromethyl)phenyl]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11;/h1-8H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEGXBGQQDWSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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